Tetrazolo[1,5-a]pyrimidine
CAS No.: 275-03-6
Cat. No.: VC1708412
Molecular Formula: C4H3N5
Molecular Weight: 121.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 275-03-6 |
|---|---|
| Molecular Formula | C4H3N5 |
| Molecular Weight | 121.1 g/mol |
| IUPAC Name | tetrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H |
| Standard InChI Key | ZDGQAVFYXBCIKB-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NN=N2)N=C1 |
| Canonical SMILES | C1=CN2C(=NN=N2)N=C1 |
Introduction
Chemical Structure and Properties
Tetrazolo[1,5-a]pyrimidine (C4H3N5) is a heterocyclic compound featuring a fused bicyclic structure comprising a tetrazole ring and a pyrimidine ring. The molecular weight of this compound is 121.10 g/mol . The structure contains five nitrogen atoms that contribute to its unique chemical properties and biological activities.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C4H3N5 |
| Molecular Weight | 121.10 g/mol |
| CAS Number | 275-03-6 |
| IUPAC Name | Tetrazolo[1,5-a]pyrimidine |
| Appearance | Crystalline solid |
| InChI | InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1 |
| SMILES | C1=CN2C(=NN=N2)N=C1 |
The compound exhibits a unique azido-tetrazole equilibrium in solution, which is influenced by various factors including solvent, temperature, and substituent effects . This tautomeric equilibrium plays a crucial role in the reactivity and applications of tetrazolo[1,5-a]pyrimidine derivatives.
Synthesis Methods
The synthesis of tetrazolo[1,5-a]pyrimidine and its derivatives has been extensively studied, with numerous methodologies reported in the literature. These methods range from traditional approaches to modern, environmentally friendly procedures.
Traditional Synthesis Approaches
Traditional methods for synthesizing tetrazolo[1,5-a]pyrimidine derivatives often involve multistep processes, high temperatures, and the use of organic solvents. These approaches, while effective, present several drawbacks including long reaction times, environmental concerns, and sometimes lower yields.
Modern and Green Chemistry Approaches
Recent advancements have focused on developing more efficient and environmentally friendly synthesis methods for tetrazolo[1,5-a]pyrimidine derivatives.
DABCO-Catalyzed One-Pot Synthesis
A notable advancement is the DABCO-catalyzed one-pot synthesis of tetrazolo[1,5-a]pyrimidines. This methodology involves the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in isopropanol under reflux conditions . This approach offers several advantages:
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Simple and efficient one-pot procedure
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Environmentally friendly conditions
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Low-cost technique
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Potential for preparing compounds with medicinal properties
Metal-Organic Framework Catalyzed Synthesis
Another innovative approach involves using a hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework as a recyclable catalyst. This method employs a one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole .
| Reaction Parameters | Optimized Conditions |
|---|---|
| Catalyst | HMTA-BAIL@MIL-101(Cr) |
| Amount of Catalyst | 0.01 g |
| Temperature | 100°C |
| Reaction Conditions | Solvent-free |
| Reaction Time | 15 minutes |
| Yield Range | 88-98% |
This method demonstrates excellent yields (88-98%) within short reaction times (15 minutes) and shows good tolerance for various electron-withdrawing and electron-donating substituents on the benzaldehyde component .
Eco-Friendly Cyclocondensation Approach
An efficient synthesis methodology for tetrazolo[1,5-a]pyrimidines substituted at the 5- and 7-positions involves a cyclocondensation reaction between 5-aminotetrazole (NCN component) and β-enaminone (CCC component) . This approach produces two distinct products depending on the β-enaminone substituent:
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Precursor compounds with R = CF3 or CCl3 lead to tetrazolo[1,5-a]pyrimidines with high regioselectivity, with R at the 7-position of the heterocyclic ring.
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Precursor compounds with R = aryl or methyl lead to a mixture of tetrazolo[1,5-a]pyrimidines (R in the 5-position) and 2-azidopyrimidines (R in the 4-position), attributed to an azide-tetrazole equilibrium .
Azido-Tetrazole Equilibrium
A fascinating aspect of tetrazolo[1,5-a]pyrimidine chemistry is the azido-tetrazole equilibrium observed in solution. This equilibrium is influenced by several factors including:
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Solvent effects
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Temperature
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Steric effects
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Electron-donating groups
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Electron-withdrawing groups
Research has demonstrated that in the solid state, these compounds predominantly exist as 2-azidopyrimidines, while in solution, they can exist in equilibrium between the tetrazole and azide forms .
Biological Activities and Applications
Tetrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in pharmaceutical research due to their diverse biological activities.
Antitumor and Anticancer Activities
Tetrazolo[1,5-a]pyrimidine derivatives have shown promising antitumor and anticancer properties. Novel spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids have been designed and synthesized as potent antitumor agents . These hybrid molecules combine three biologically active heterocyclic cores:
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Spirooxindole
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O-naphthoquinone
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Tetrazolo[1,5-a]pyrimidine
The synthesis of these hybrid molecules was achieved through the three-component condensation of 2-hydroxy-1,4-naphthoquinone, isatins, and 5-aminotetrazole in refluxing acetic acid. Testing against cancer cells (HepG2) and normal cells (LO2) demonstrated their selective anticancer activity .
Antiviral Activity
Tetrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-HBV (hepatitis B virus) activity, making them potential candidates for antiviral drug development .
Other Therapeutic Applications
Additional reported biological activities of tetrazolo[1,5-a]pyrimidine derivatives include:
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Antimicrobial activity
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Antioxidant effects
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Central nervous system stimulant properties
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Potential applications in obesity treatment
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Treatments for diabetes
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Hypertension management
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Coronary heart disease therapy
Structure-Activity Relationships
The biological activity of tetrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the ring system. The geometrically rigid bicyclic and polycyclic systems with 3D spatial alignment of substituents lead to outstanding biological performances due to improved binding capability to multiple receptors with high affinity .
| Biological Activity | Key Structural Features |
|---|---|
| Antitumor activity | Incorporation of indole nucleus with tetrazolo[1,5-a]pyrimidine core |
| Antiviral (anti-HBV) | Specific substituents at 5- and 7-positions |
| Antimicrobial | Presence of electron-withdrawing groups |
| CNS stimulant effects | Core tetrazolo[1,5-a]pyrimidine structure |
Synthesis of Advanced Tetrazolo[1,5-a]pyrimidine Derivatives
Tetrazolo[1,5-a]pyrimidine-6-carbonitriles
The synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives has been achieved using a novel hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework as a recyclable catalyst. This approach involves a one-pot three-component reaction under solvent-free conditions .
The reaction mechanism involves:
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Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole
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Nucleophilic addition of 1H-tetrazole-5-amine
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Intramolecular cyclization to form the tetrazolo[1,5-a]pyrimidine ring
The catalyst's efficiency is attributed to a synergic effect of abundant Lewis acid sites (Cr3+) and Brønsted acidity of the ionic liquid in the highly ordered crystalline structure of the composite .
Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidines
The synthesis of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids involves a three-component condensation reaction. The suggested reaction pathway includes:
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Keto form of 2-hydroxy-1,4-naphthoquinone undergoing Knoevenagel condensation with isatin to form olefin
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The olefin reacting with 5-aminotetrazole by carbonyl-amine condensation to produce secondary ketamine
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Intramolecular cyclization via aza-Michael addition to generate C3-spirooxindole product
| Compound | Substituent | Reaction Time (h) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 4c | 5'-Chloro | - | >300 | - |
| 4d | 6'-Bromo | - | 281-283 | - |
| 4k | 6-Cl | 7 | 291-293 | 45 |
| 4l | 6-OCH3 | 7 | 281-283 | 46 |
| 4m | 5-OCF3 | 8 | 273-276 | 36 |
| 4n | 7-CF3 | 7 | 288-290 | 47 |
These compounds were characterized using various analytical techniques including 1H-NMR and 13C-NMR spectroscopy .
Analytical Characterization
Spectroscopic Analysis
Tetrazolo[1,5-a]pyrimidine derivatives have been characterized using various spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Infrared (IR) spectroscopy
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Mass spectrometry
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X-ray crystallography
X-ray diffraction (XRD), field emission scanning electron microscopy (FE-SEM), energy-dispersive X-ray spectroscopy (EDX), Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and Brunauer–Emmett–Teller (BET) analysis have been used to characterize novel catalysts employed in the synthesis of tetrazolo[1,5-a]pyrimidine derivatives .
Crystal Structure Analysis
Crystal structures of tetrazolo[1,5-a]pyrimidine and its derivatives have been determined through single-crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangement, bond lengths, angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships .
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